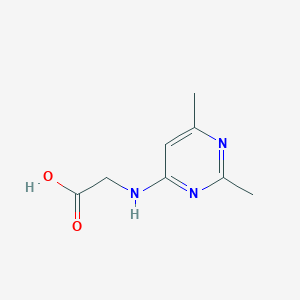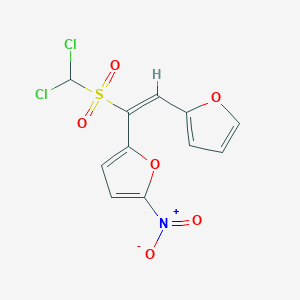![molecular formula C7H8ClNO2S B12901935 4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-97-9](/img/structure/B12901935.png)
4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with an allylthio group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of 4-chloroisoxazole with an allylthio reagent under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the allylthio reagent, followed by nucleophilic substitution at the 5-position of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio-substituted isoxazoles.
Applications De Recherche Scientifique
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The allylthio group can form covalent bonds with nucleophilic amino acids, while the isoxazole ring can engage in hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allylthio-5-chloroisoxazole: Similar structure but lacks the methyl group.
5-Allylthio-4-chloroisoxazole: Similar structure but lacks the methyl group at the 3-position.
4-Chloro-5-methylisoxazole: Similar structure but lacks the allylthio group.
Uniqueness
5-((Allylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the allylthio and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Numéro CAS |
89660-97-9 |
|---|---|
Formule moléculaire |
C7H8ClNO2S |
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
4-chloro-5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h2H,1,3-4H2,(H,9,10) |
Clé InChI |
LDJPQKGSPDLOIG-UHFFFAOYSA-N |
SMILES canonique |
C=CCSCC1=C(C(=O)NO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)

